molecular formula C21H26ClN3O2 B016739 Nemonapride CAS No. 75272-39-8

Nemonapride

Cat. No. B016739
CAS RN: 75272-39-8
M. Wt: 387.9 g/mol
InChI Key: KRVOJOCLBAAKSJ-RDTXWAMCSA-N
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Description

Synthesis Analysis

Nemonapride's synthesis involves complex chemical processes that have been the subject of research aiming to optimize its production. A notable method includes a nine-step synthesis from D-alanine, involving key steps such as a Birch reduction and the reduction of a pyrrolidinone to pyrrolidine, culminating in coupling with a benzoic acid derivative to yield Nemonapride as a single enantio- and diastereomer (Hoang et al., 2008). Another approach features a protecting-group-free synthesis using europium(III) trifluoromethanesulfonate-catalyzed C4 selective aminolysis of a 3,4-epoxy alcohol, demonstrating an efficient pathway to construct the pyrrolidine skeleton (Uesugi et al., 2017).

Scientific Research Applications

  • Labeling Dopamine Receptors

    [^3H]-nemonapride is used to label D4 dopamine receptors and sigma sites in the calf brain, providing insights into the binding properties of these receptors (Helmeste, Tang, Li, & Fang, 1997).

  • Studying Dopaminergic Systems

    [^3H]Nemonapride and [^3H]spiperone are widely used to study dopaminergic systems both in vitro and in vivo. They have shown differences in Bmax values by an average of 20%, indicating varied binding capacities (Vile, D'Souza, & Strange, 1995).

  • Research in Schizophrenia

    Nemonapride has been used to study σ2 receptor binding in schizophrenic brain tissues, offering insights into the neurological underpinnings of schizophrenia (Helmeste, Tang, Bunney, Potkin, & Jones, 1996).

  • Pharmacokinetic Studies

    A method involving high-performance liquid chromatography has been developed for monitoring nemonapride levels in schizophrenia patients, aiding in the study of its pharmacokinetics (Nagasaki, Ohkubo, Sugawar, Yasui, Ohtani, & Kaneko, 1998).

  • Tritium-Based Autoradiography

    [^3H]nemonapride displays high affinity and selectivity for DA D2-like receptors, making it a preferred compound for tritium-based autoradiography (Marzella & Copolov, 1997).

  • Exploring Sigma Receptors

    Nemonapride binding in brain areas like the striatum may include a sigma receptor component, which is helpful in understanding D4 dopamine receptor binding (Helmeste, Tang, Fang, & Li, 1996).

  • Prolactin Response Studies

    Nemonapride treatment significantly increases prolactin concentrations in schizophrenic patients, indicating a strong D2 receptor blockade property of the drug (Otani et al., 1997).

  • Antipsychotic Potential

    Nemonapride, along with other drugs like D,L-sulpiride, has shown antipsychotic potential in reducing the number of active dopamine neurons in the rat midbrain (Skarsfeldt, 1993).

  • In Vivo Binding Studies

    [^11C]NEM binds in vivo not only to dopamine D2-like receptors in the striatum but also to sigma receptors in other regions like the cortex and cerebellum (Ishiwata & Senda, 1999).

  • High-Resolution Structures

    High-resolution crystal structures of the DRD4 dopamine receptor bound to nemonapride have led to the discovery of a DRD4-selective agonist (Wang et al., 2017).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

The introduction of antipsychotics into Japan began with chlorpromazine in 1955 . Haloperidol was introduced in 1964, and several butyrophenone antipsychotics, benzamides . In 1961, carpipramine was first synthesized as the world’s first iminodibenzyl antipsychotic drug with a strong consciousness that Japan should develop its own antipsychotic drug, followed by clocapramine and mosapramine as improved versions . Furthermore, zotepine, the dibenzothiazepine-based antipsychotic, was synthesized in 1981 . In 1973, the butyrophenone-based timiperone and, in 1978, the benzamide-based nemonapride were synthesized . Both were successfully marketed on the basis of clinical trials, and they have been widely used . Some of them, such as zotepine, were unique antipsychotics that were later classified as atypical antipsychotics . In this chapter, we describe the substance entry of four antipsychotics developed in Japan (mosapramine, timiperone, zotepine, and nemonapride) .

properties

IUPAC Name

N-[(2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVOJOCLBAAKSJ-RDTXWAMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116422
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nemonapride

CAS RN

187139-87-3, 75272-39-8
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nemonapride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nemonapride [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
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Record name N-((2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
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Record name NEMONAPRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,590
Citations
MB Assié, C Cosi, W Koek - European journal of pharmacology, 1997 - Elsevier
… receptor agonist activity of nemonapride and bromerguride, … Nemonapride markedly decreased both forskolin-stimulated … only the novel antipsychotic, nemonapride, exhibited marked 5-…
Number of citations: 61 www.sciencedirect.com
T Kondo, K Mihara, N Yasui, U Nagashima… - Journal of clinical …, 2000 - journals.lww.com
… drug concentrations (nemonapride plus desmethylnemonapride… These findings suggest that nemonapride has a broad … factors for total response to nemonapride. An assessment of …
Number of citations: 11 journals.lww.com
EPM Prinssen, MS Kleven, W Koek - European journal of pharmacology, 1998 - Elsevier
… nemonapride (and saline), based on Dunnett's post-hoc tests with one-tailed probability, because we hypothesized that WAY 100635 would enhance nemonapride-induced catalepsy. …
Number of citations: 27 www.sciencedirect.com
D Helmeste, SW Tang, H Fang, M Li - European journal of pharmacology, 1996 - Elsevier
… dopamine D 2 and D 3 sites while [3H]nemonapride labels dopamine D 2, D 3 and D 4 … nemonapride labels brain tr receptors. [3H]Raclopride (74.0-85.6 Ci/mmol) and [3H]nemonapride …
Number of citations: 19 www.sciencedirect.com
T Kondo, M Ishida, N Tokinaga, K Mihara… - Progress in Neuro …, 2002 - Elsevier
… of nemonapride (18 mg/day), a new substituted benzamide, for 3 weeks. The most frequently observed side effects during nemonapride … that the spectrum of nemonapride-induced side …
Number of citations: 5 www.sciencedirect.com
A Suzuki, K Mihara, T Kondo, O Tanaka… - Pharmacogenetics …, 2000 - journals.lww.com
… The daily dose of nemonapride was determined as 18 mg because the first trial of 27 mg/day of nemonapride to four patients before this study resulted in development of moderate to …
Number of citations: 123 journals.lww.com
K Hidaka, M Matsumoto, S Tada, Y Tasaki… - Neuroscience …, 1995 - Elsevier
We compared some binding parameters of [ 3 H]nemopride and [ 3 H]spiperone in human dopamine D4 (hD4) receptors with three different numbers of tandem repeat units. Although …
Number of citations: 14 www.sciencedirect.com
P Seeman, HC Guan, HHM Van Tol - European journal of pharmacology, 1995 - Elsevier
We here report a three-fold elevation of dopamine D 4 -like sites in schizophrenia, using [ 3 H]nemonapride to measure dopamine D 2 and D 3 receptors and D 4 -like sites, and using [ …
Number of citations: 95 www.sciencedirect.com
K Mihara, T Kondo, A Suzuki, N Yasui… - …, 2000 - Springer
… phism and prolactin response to nemonapride, an antipsychotic … The daily dose of nemonapride was fixed at 18 mg, and the dura… tin response to nemonapride, who may have a high risk …
Number of citations: 65 link.springer.com
LA van Vliet, H Wikström, TA Pugsley… - Ligands for the … - research.rug.nl
… , we decided to apply this finding to nemonapride. By removing the ortho-methoxy group of … Therefore, we decided to synthesize the “des-methoxy” analogue of nemonapride, as well …
Number of citations: 0 research.rug.nl

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